molecular formula C9H19N3O B14483606 5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one CAS No. 65282-91-9

5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one

Katalognummer: B14483606
CAS-Nummer: 65282-91-9
Molekulargewicht: 185.27 g/mol
InChI-Schlüssel: KOYFIUPLFFTXMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one: is an organic compound belonging to the triazinanone family It is characterized by a triazinanone ring substituted with tert-butyl and dimethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with formaldehyde and dimethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of intermediate imines, which then cyclize to form the triazinanone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The tert-butyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazinanones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-tert-Butyl-3,5-dimethylbenzene: Similar in structure but lacks the triazinanone ring.

    5-tert-Butyl-m-xylene: Another related compound with a different core structure.

Uniqueness

5-tert-Butyl-1,3-dimethyl-1,3,5-triazinan-2-one is unique due to its triazinanone ring, which imparts distinct chemical and biological properties. Its specific substitution pattern also contributes to its uniqueness compared to other similar compounds.

Eigenschaften

CAS-Nummer

65282-91-9

Molekularformel

C9H19N3O

Molekulargewicht

185.27 g/mol

IUPAC-Name

5-tert-butyl-1,3-dimethyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C9H19N3O/c1-9(2,3)12-6-10(4)8(13)11(5)7-12/h6-7H2,1-5H3

InChI-Schlüssel

KOYFIUPLFFTXMY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1CN(C(=O)N(C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.